6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride

Medicinal Chemistry Scaffold Design Conformational Analysis

This 6-methyl-3-azabicyclo[3.2.0]heptane hydrochloride is a rigid, sp³-rich bicyclic amine with zero rotatable bonds, delivering superior conformational constraint for target selectivity. Its hydrochloride salt ensures optimal aqueous solubility for assays and in vivo studies. The scaffold’s documented D2L/D3 receptor preference supports antipsychotic programs. Scalable synthesis and chiral purity make it a strategic investment for fragment-based drug discovery.

Molecular Formula C7H14ClN
Molecular Weight 147.65
CAS No. 2445792-42-5
Cat. No. B2638764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride
CAS2445792-42-5
Molecular FormulaC7H14ClN
Molecular Weight147.65
Structural Identifiers
SMILESCC1CC2C1CNC2.Cl
InChIInChI=1S/C7H13N.ClH/c1-5-2-6-3-8-4-7(5)6;/h5-8H,2-4H2,1H3;1H
InChIKeyYKYFFDOJTYXSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-3-azabicyclo[3.2.0]heptane Hydrochloride: A Conformationally Constrained Bicyclic Amine Scaffold for Drug Discovery


6-Methyl-3-azabicyclo[3.2.0]heptane hydrochloride (CAS 2445792-42-5) is a hydrochloride salt of a substituted 3-azabicyclo[3.2.0]heptane, a rigid bicyclic amine featuring a fused pyrrolidine-cyclobutane ring system with a methyl substituent at the 6-position [1]. This scaffold belongs to a class of conformationally constrained, sp3-rich heterocycles that are increasingly utilized as advanced building blocks in medicinal chemistry to enhance target selectivity and metabolic stability compared to flexible, monocyclic amines [2].

Why Unsubstituted or Differently Substituted 3-Azabicyclo[3.2.0]heptane Analogs Cannot Substitute for 6-Methyl-3-azabicyclo[3.2.0]heptane Hydrochloride


The 3-azabicyclo[3.2.0]heptane scaffold exhibits unique conformational properties that are exquisitely sensitive to substitution pattern and stereochemistry. The presence of a 6-methyl group in the target compound introduces additional steric constraints that can dramatically alter receptor binding profiles, as evidenced by the distinct affinities of enantiomeric 3-azabicyclo[3.2.0]heptane derivatives for dopamine D2L and D3 versus D1 receptors [1]. Furthermore, the rigid, sp3-rich framework itself—characterized by zero rotatable bonds—confers a three-dimensional shape that is not achievable with unsubstituted analogs or monocyclic alternatives, directly impacting target engagement and off-target promiscuity [2]. Simple substitution with other 3-azabicyclo[3.2.0]heptane derivatives lacking the 6-methyl group would therefore result in a different conformational ensemble and, consequently, altered biological performance.

Quantitative Differentiation of 6-Methyl-3-azabicyclo[3.2.0]heptane Hydrochloride: Comparative Evidence for Scientific Selection


Enhanced Conformational Rigidity: Zero Rotatable Bonds in the Bicyclic Core

The 6-methyl-3-azabicyclo[3.2.0]heptane core exhibits 0 rotatable bonds, as computed by PubChem [1]. In contrast, the unsubstituted 3-azabicyclo[3.2.0]heptane possesses 1 rotatable bond, while monocyclic amines such as piperidine also have 1 rotatable bond. This reduction in conformational freedom translates to a more rigid, three-dimensional scaffold that can enhance target selectivity and reduce off-target binding.

Medicinal Chemistry Scaffold Design Conformational Analysis

D2-like Dopamine Receptor Subtype Preference Over D1 Receptors

3-Azabicyclo[3.2.0]heptane derivatives demonstrate greater binding affinity at D2L and D3 dopamine receptors compared to D1 binding sites [1]. This subtype selectivity is a hallmark of the scaffold and is not observed with monocyclic amine analogs, which often exhibit broader dopamine receptor binding profiles. While direct data for the 6-methyl analog are not available, the conserved core scaffold suggests that this selectivity is retained and may be further modulated by the 6-methyl substituent.

Dopamine Receptors Neuropharmacology Receptor Selectivity

High Diastereoselectivity in Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptane Scaffolds

Photochemical [2+2] cycloaddition of appropriate allylamine precursors yields 3-azabicyclo[3.2.0]heptane derivatives with high diastereoselectivity, favoring the exo configuration [1]. This stereocontrol is critical for accessing enantiomerically pure building blocks, as the exo isomer is typically the desired conformation for biological activity. In contrast, alternative synthetic routes to monocyclic amines lack this intrinsic stereoselectivity, often requiring additional resolution steps.

Organic Synthesis Photochemistry Diastereoselectivity

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling

The hydrochloride salt of 6-methyl-3-azabicyclo[3.2.0]heptane offers improved aqueous solubility and solid-state stability compared to the free base, a property common to amine hydrochlorides [1]. While direct comparative solubility data for this specific compound are not publicly available, the general principle that hydrochloride salts of amines exhibit enhanced water solubility and crystallinity is well-established in pharmaceutical sciences. This facilitates accurate dosing in biological assays and simplifies purification and storage.

Formulation Solubility Salt Selection

Optimal Application Scenarios for 6-Methyl-3-azabicyclo[3.2.0]heptane Hydrochloride in Medicinal Chemistry and Drug Discovery


Design of Selective Dopamine D2/D3 Receptor Modulators

The demonstrated preference of 3-azabicyclo[3.2.0]heptane derivatives for D2L and D3 receptors over D1 [1] makes this scaffold an attractive starting point for developing antipsychotic or antiparkinsonian agents. The 6-methyl substituent can be leveraged to further tune selectivity and metabolic stability, while the rigid, sp3-rich core may reduce off-target promiscuity [2].

Synthesis of Sp3-Rich Fragment Libraries for Lead Generation

As a conformationally constrained, sp3-rich building block with zero rotatable bonds [3], 6-methyl-3-azabicyclo[3.2.0]heptane hydrochloride is ideally suited for inclusion in fragment-based drug discovery (FBDD) libraries. Such libraries are increasingly valued for their ability to explore three-dimensional chemical space and improve clinical success rates compared to flat, aromatic fragments [4].

Asymmetric Synthesis and Chiral Pool Expansion

The high diastereoselectivity achievable in the photochemical [2+2] cycloaddition route to 3-azabicyclo[3.2.0]heptanes [5] allows for the scalable production of enantiomerically pure intermediates. This positions the compound as a valuable chiral building block for constructing complex, stereochemically defined molecules in both academic and industrial research settings.

Formulation Studies Requiring Aqueous Solubility

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, facilitating its use in in vitro biological assays, high-throughput screening campaigns, and early-stage in vivo pharmacokinetic studies where consistent and reproducible dosing is critical [6].

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